molecular formula C6H3Br2N3 B6176944 2-azido-1,4-dibromobenzene CAS No. 85862-87-9

2-azido-1,4-dibromobenzene

Cat. No.: B6176944
CAS No.: 85862-87-9
M. Wt: 276.92 g/mol
InChI Key: NGKDATKJPGENGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1,4-dibromobenzene is an organic compound with the molecular formula C6H3Br2N3 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an azido group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,4-dibromobenzene typically involves the bromination of benzene followed by the introduction of the azido group. One common method is as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,4-dibromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF for azido substitution.

    Reduction: Lithium aluminum hydride in anhydrous ether for azido reduction.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Reduction Products: 2-amino-1,4-dibromobenzene.

    Cycloaddition Products: 1,2,3-triazoles.

Scientific Research Applications

2-Azido-1,4-dibromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-1,4-dibromobenzene primarily involves its reactivity due to the presence of the azido and bromine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 2-Azido-1,4-dibromobenzene is unique due to the combination of the azido group and two bromine atoms, which provides a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and bioconjugation.

Properties

CAS No.

85862-87-9

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2-azido-1,4-dibromobenzene

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H

InChI Key

NGKDATKJPGENGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.